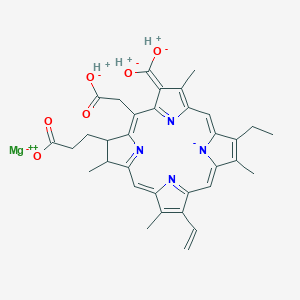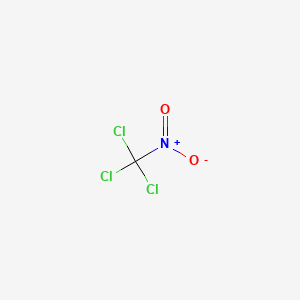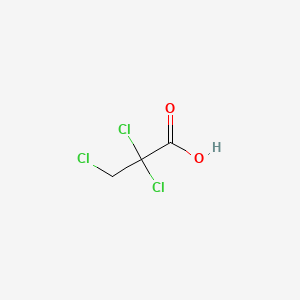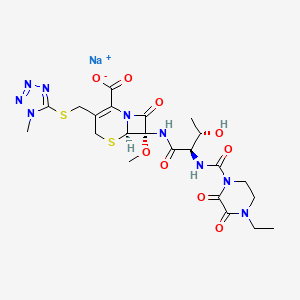
Clorotal-dimetil
Descripción general
Descripción
El tetraclorotereftalato de dimetilo , comúnmente conocido por su nombre comercial Dacthal, es un compuesto orgánico con la fórmula C₆Cl₄(CO₂CH₃)₂. Es el éster dimetil del ácido tetraclorotereftálico y se utiliza principalmente como herbicida preemergente. Dacthal es eficaz en el control de gramíneas anuales y muchas malezas comunes sin dañar plantas sensibles como pastos, flores, frutas, verduras y algodón .
Aplicaciones Científicas De Investigación
Dacthal ha sido ampliamente estudiado por sus aplicaciones en varios campos:
Agricultura: Utilizado como herbicida preemergente para controlar las malezas en cultivos como hortalizas, fresas y algodón.
Ciencias ambientales: Estudiado por su destino y comportamiento ambiental, incluidos sus productos de degradación y su impacto en las aguas subterráneas.
Toxicología: Investigación sobre los efectos de Dacthal y sus degradados en la salud, particularmente su impacto en la función tiroidea.
Mecanismo De Acción
Dacthal ejerce sus efectos herbicidas inhibiendo la ensambladura de microtúbulos en malezas susceptibles. Esta interrupción del ensamblaje de microtúbulos evita la división celular y el crecimiento temprano de las raíces, matando efectivamente las plántulas de malezas antes de que puedan establecerse .
Análisis Bioquímico
Biochemical Properties
Chlorthal-dimethyl is a selective benzoic acid herbicide . It has a low aqueous solubility and a low to moderate volatility . It is considered to be moderately persistent in soil systems but can be stable in aquatic systems depending on conditions
Cellular Effects
Chlorthal-dimethyl has been shown to disrupt normal cell division after prophase, leading to abnormal cell division . This disruption is caused by interference with microtubule formation in exposed cells . The abnormal microtubules affect cell wall formation as well as chromosome replication and division .
Molecular Mechanism
The mechanism of action of Chlorthal-dimethyl is antagonism of auxin, a plant growth hormone that affects cell elongation, root formation, and bud development . This suggests that Chlorthal-dimethyl exerts its effects at the molecular level by binding to and inhibiting the function of auxin, thereby affecting gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that Chlorthal-dimethyl is considered to be moderately persistent in soil systems .
Dosage Effects in Animal Models
Studies show that Chlorthal-dimethyl may cause detrimental health effects in laboratory animals, mainly weight loss and diarrhea occurring at doses of 2000 mg/kg/day . There were also effects on the lungs, liver, kidney, and thyroid glands of male and female rats .
Metabolic Pathways
It is known that Chlorthal-dimethyl is a selective benzoic acid herbicide, suggesting that it may interact with enzymes or cofactors involved in the metabolism of benzoic acid .
Transport and Distribution
It is known that Chlorthal-dimethyl has a low aqueous solubility and a low to moderate volatility , which may influence its transport and distribution.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Dacthal implica la cloración del cloruro de tereftaloílo para producir cloruro de 2,3,5,6-tetraclorotereftaloílo. Este intermedio luego se esterifica con metanol para producir tetraclorotereftalato de dimetilo .
Las reacciones se pueden resumir de la siguiente manera:
- :
Cloración: C6H4(COCl)2+4Cl2+Fe(catalyst)→C6Cl4(COCl)2
:Esterificación: C6Cl4(COCl)2+2CH3OH→C6Cl4(CO2CH3)2
Métodos de producción industrial
La producción industrial de Dacthal sigue la misma ruta sintética pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final generalmente se formula como un polvo mojable o un concentrado fluible para uso agrícola .
Análisis De Reacciones Químicas
Tipos de reacciones
Dacthal se somete a varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En el ambiente, Dacthal puede hidrolizarse para formar degradados mono y diácidos.
Oxidación: Dacthal puede oxidarse bajo ciertas condiciones, lo que lleva a la formación de varios subproductos.
Reactivos y condiciones comunes
Hidrólisis: El agua y la actividad microbiana en el suelo facilitan la hidrólisis de Dacthal.
Oxidación: Los agentes oxidantes como los radicales hidroxilo pueden reaccionar con Dacthal en el medio ambiente.
Principales productos formados
Productos de hidrólisis: Degradados mono y diácidos de Dacthal.
Productos de oxidación: Varios subproductos oxidados dependiendo de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Tetraclorotereftalato de dimetilo 2,3,5,6: Otro nombre para Dacthal.
Ácido tetraclorotereftálico: Un producto de degradación de Dacthal.
Ácido monometil tetraclorotereftálico: Otro producto de degradación de Dacthal.
Unicidad
Dacthal es único en su capacidad para controlar una amplia gama de gramíneas anuales y malezas de hoja ancha sin dañar los cultivos sensibles. Su modo de acción, que implica la inhibición del ensamblaje de microtúbulos, lo diferencia de otros herbicidas que pueden dirigirse a diferentes vías o procesos en las malezas .
Propiedades
IUPAC Name |
dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJQCVWMSKXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024000 | |
| Record name | Chlorthal-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | Chlorthal-dimethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE, Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride., 7% @ 25 °C IN CARBON TETRACHLORIDE, water solubility = 0.5 mg/l @ 25 °C | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000025 [mmHg], 2.5X10-6 mm Hg at 25 °C | |
| Record name | Chlorthal-dimethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%. | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM METHANOL, COLORLESS CRYSTALS | |
CAS No. |
1861-32-1 | |
| Record name | Dacthal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorthal-dimethyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dacthal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorthal-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorthal-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTHAL-DIMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU3X5G2QLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155-156 °C | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dacthal?
A1: Dacthal has a molecular formula of C10H6Cl4O4 and a molecular weight of 331.97 g/mol.
Q2: What is the octanol-air partition coefficient (KOA) of Dacthal?
A2: Dacthal has a log KOA of -4.1, indicating that it primarily exists in the gas phase. [] This property contributes to its potential for long-range atmospheric transport. []
Q3: How does Dacthal's KOA value compare to other current-use pesticides?
A3: While the provided research doesn't list specific KOA values for other pesticides, it states that Dacthal's KOA was measured alongside other current-use pesticides. [] This suggests that comparative analysis is possible using the cited research as a starting point.
Q4: What are the primary sources of Dacthal in the Canadian environment?
A4: Dacthal is not extensively used in Canada. [] Its presence is primarily attributed to long-range atmospheric transport from the United States, where its usage is significantly higher. []
Q5: How does the presence of snow and ice affect Dacthal's environmental fate?
A5: Snow and ice play a crucial role in Dacthal's environmental fate. [] In lower latitudes, snow acts as a temporary reservoir, absorbing Dacthal from the air and releasing it into water or soil during melting. [] In contrast, snow and ice in higher latitudes shield water bodies and soil, reducing Dacthal deposition. []
Q6: What is the role of atmospheric deposition in Dacthal's movement?
A6: Atmospheric deposition, including wet deposition (rain) and dry deposition, is a significant pathway for Dacthal's movement. [, ] Studies have shown that Dacthal concentrations in precipitation are influenced by its usage patterns in source regions. []
Q7: How do Dacthal concentrations in precipitation compare to those of chlorpyrifos in a Canadian prairie watershed?
A7: In a study conducted in a Canadian prairie watershed, Dacthal concentrations in precipitation were consistently lower than chlorpyrifos, which was used locally. [] This difference highlights the impact of long-range transport for Dacthal versus local applications for chlorpyrifos. []
Q8: What is the impact of fires on Dacthal concentrations in the environment?
A8: Fires, both regional and those occurring across the Pacific, contribute to elevated Dacthal concentrations in western North America. [] This increase is attributed to the re-emission of historically deposited Dacthal from soil and vegetation during burning events. []
Q9: How does the spatial variability of Dacthal deposition compare to that of other pesticides?
A9: Research indicates significant spatial variability in Dacthal deposition, even within a 10 km radius. [] Similar variability has been observed for other persistent organic pollutants (POPs) like α-HCH and fluoranthene. []
Q10: Can air mass back trajectories be used to identify Dacthal source contributions in snowpack?
A10: Yes, air mass back trajectories, coupled with data on regional pesticide usage, have been successfully used to determine source contributions of Dacthal and other CUPs in snowpack across Western U.S. national parks. []
Q11: What analytical methods are commonly used to detect and quantify Dacthal in environmental samples?
A11: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to detect and quantify Dacthal in various matrices, including air, water, soil, and biological tissues. [, , , , ] This technique offers high sensitivity and selectivity for Dacthal analysis.
Q12: What are the advantages of using supercritical fluid extraction (SFE) in Dacthal analysis?
A12: SFE, coupled with GC/MS, has been proven effective in extracting and analyzing Dacthal in nonfatty food samples. [] This method offers several advantages: reduced need for post-extraction cleanup, elimination of solvent evaporation steps, and high selectivity for the target analyte. []
Q13: How do solid-phase extraction (SPE) techniques compare to traditional liquid-liquid extraction (LLE) for analyzing Dacthal metabolites in groundwater?
A13: Strong anion exchange (SAX) disks have emerged as a viable alternative to LLE for analyzing Dacthal's acidic metabolites in groundwater. [] This method simplifies the extraction process and provides comparable results to LLE. []
Q14: What are the benefits of using Empore disks for analyzing Dacthal metabolites in groundwater?
A14: Empore disks, specifically SAX disks, enable the simultaneous elution and derivatization of Dacthal's carboxylic acid metabolites. [] This approach simplifies sample preparation and enhances analytical efficiency. []
Q15: How does direct sample introduction (DSI) coupled with GC/MS/MS improve the analysis of pesticide residues, including Dacthal?
A15: DSI/GC/MS/MS simplifies the analytical workflow by eliminating the need for sample cleanup, making it a rapid and cost-effective method for analyzing pesticide residues like Dacthal in complex matrices. []
Q16: How does Dacthal's bioconcentration in vegetation relate to its KOA value?
A16: A strong correlation was observed between Dacthal's bioconcentration factor (BCFv) in vegetation and its log KOA value. [] This suggests that KOA can be a useful predictor of Dacthal's uptake by plants. []
Q17: Does Dacthal biomagnify in terrestrial food chains?
A17: Contrary to its bioconcentration in vegetation, most studies indicate that Dacthal does not biomagnify in terrestrial food chains. [] This suggests active metabolism and elimination of Dacthal in mammals, limiting its trophic transfer potential. []
Q18: How does Dacthal interact with the multixenobiotic resistance (MXR) mechanism in mussels?
A18: Dacthal, along with other pesticides, inhibits the efflux of fluorescent dye from mussel gills, indicating its interaction with the MXR mechanism, similar to the P-glycoprotein multidrug transporter in mammals. [] This interaction highlights Dacthal's potential to influence xenobiotic detoxification pathways in marine organisms. []
Q19: How do irrigation practices influence the efficacy and safety of Dacthal and its alternatives in onion production?
A19: Irrigation practices, particularly sprinkler versus furrow irrigation, significantly influence the performance of Dacthal and alternative herbicides in onion production. [] For instance, pendimethalin (Prowl®) exhibited greater injury to onions under sprinkler irrigation compared to furrow irrigation. []
Q20: How does soil solarization compare to Dacthal application for weed control in collard greens?
A20: Soil solarization has proven to be a more effective method for controlling weeds in collard greens compared to Dacthal application. [] Solarization resulted in a significant reduction in weed populations and enhanced collard green growth and yield. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















